Allyl 2-(2-(3-bromophenyl)-3-(4-butoxybenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Allyl 2-(2-(3-bromophenyl)-3-(4-butoxybenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate is a complex organic compound that features a combination of aromatic, heterocyclic, and aliphatic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Allyl 2-(2-(3-bromophenyl)-3-(4-butoxybenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate typically involves multi-step organic reactions. The process may include:
Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine.
Introduction of the Bromophenyl Group: This step might involve a Suzuki coupling reaction between a bromophenyl boronic acid and a halogenated precursor.
Attachment of the Butoxybenzoyl Group: This could be done via Friedel-Crafts acylation.
Formation of the Thiazole Ring: This might involve a Hantzsch thiazole synthesis.
Final Coupling: The final step would involve coupling the intermediate compounds to form the desired product.
Industrial Production Methods
Industrial production would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl group.
Reduction: Reduction reactions could target the carbonyl groups.
Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions may include the use of Lewis acids or bases, depending on the type of substitution.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Chemistry
Catalysis: The compound could serve as a ligand in catalytic reactions.
Material Science:
Biology
Biological Activity: The compound might exhibit biological activity, making it a candidate for drug development.
Medicine
Pharmaceuticals: Potential use in the synthesis of new pharmaceutical agents.
Industry
Polymers: The compound could be used in the synthesis of specialty polymers.
Mechanism of Action
The mechanism of action would depend on the specific application. In a biological context, it might interact with specific enzymes or receptors, altering their activity. In a catalytic context, it could facilitate the formation of reactive intermediates.
Comparison with Similar Compounds
Similar Compounds
- Allyl 2-(2-(3-chlorophenyl)-3-(4-butoxybenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate
- Allyl 2-(2-(3-fluorophenyl)-3-(4-butoxybenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate
Uniqueness
The presence of the bromophenyl group may impart unique electronic and steric properties, affecting the compound’s reactivity and interactions.
Biological Activity
Allyl 2-(2-(3-bromophenyl)-3-(4-butoxybenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate, often referred to as a thiazole derivative, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by multiple functional groups that contribute to its biological activity. The molecular formula is C29H27BrN2O6S, indicating the presence of bromine, nitrogen, oxygen, and sulfur atoms which play crucial roles in its interactions with biological systems.
Anticancer Activity
Several studies have highlighted the anticancer potential of thiazole derivatives. For instance, compounds similar to the one have shown efficacy against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
A study published in Nature Communications demonstrated that thiazole derivatives could inhibit tumor growth in xenograft models by targeting specific signaling pathways involved in cell survival and proliferation .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Thiazoles are known for their ability to disrupt bacterial cell walls and inhibit enzymatic processes critical for bacterial survival. Research has indicated that derivatives with similar structures exhibit broad-spectrum antibacterial effects against both Gram-positive and Gram-negative bacteria.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in metabolic pathways critical for cancer cell survival.
- Receptor Modulation : It may interact with specific receptors on cell surfaces, altering signal transduction pathways that lead to apoptosis.
- DNA Interaction : Some thiazole derivatives have been shown to intercalate with DNA, disrupting replication and transcription processes.
Study 1: Anticancer Efficacy
In a recent study conducted on human cancer cell lines, the compound exhibited IC50 values in the micromolar range, indicating significant cytotoxicity. The study concluded that the compound induced apoptosis through the mitochondrial pathway .
Study 2: Antimicrobial Activity
Another research effort evaluated the antimicrobial properties against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both pathogens, suggesting that the compound has promising antibacterial activity .
Data Tables
Biological Activity | IC50 (µM) | MIC (µg/mL) | Target Pathway |
---|---|---|---|
Anticancer | 15 | - | Apoptosis Induction |
Antimicrobial | - | 32 | Cell Wall Disruption |
Properties
CAS No. |
617695-31-5 |
---|---|
Molecular Formula |
C29H27BrN2O6S |
Molecular Weight |
611.5 g/mol |
IUPAC Name |
prop-2-enyl 2-[(3E)-2-(3-bromophenyl)-3-[(4-butoxyphenyl)-hydroxymethylidene]-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C29H27BrN2O6S/c1-4-6-15-37-21-12-10-18(11-13-21)24(33)22-23(19-8-7-9-20(30)16-19)32(27(35)25(22)34)29-31-17(3)26(39-29)28(36)38-14-5-2/h5,7-13,16,23,33H,2,4,6,14-15H2,1,3H3/b24-22+ |
InChI Key |
HQIZNALBBFWLGG-ZNTNEXAZSA-N |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OCC=C)C)C4=CC(=CC=C4)Br)/O |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OCC=C)C)C4=CC(=CC=C4)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.